molecular formula C26H20ClN3O3S B2428229 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-62-0

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2428229
CAS No.: 536710-62-0
M. Wt: 489.97
InChI Key: XVTZJAQTMFFRCX-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidoindolone core, which is a fused ring system containing a pyrimidine ring and an indolone ring . The molecule also contains a sulfanyl group (-SH), a 4-chlorophenyl group, and a 4-ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfanyl group could potentially allow for interesting chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the sulfanyl group might be susceptible to oxidation, and the carbonyl groups could potentially undergo various addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the sulfanyl group could potentially affect the compound’s solubility and reactivity .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-2-33-19-13-11-18(12-14-19)30-25(32)24-23(20-5-3-4-6-21(20)28-24)29-26(30)34-15-22(31)16-7-9-17(27)10-8-16/h3-14,28H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZJAQTMFFRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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